N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Catalog No.
S11405633
CAS No.
M.F
C19H17FN2O
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol...

Product Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoroindol-1-yl)acetamide

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H17FN2O/c20-16-6-5-13-7-8-22(18(13)11-16)12-19(23)21-17-9-14-3-1-2-4-15(14)10-17/h1-8,11,17H,9-10,12H2,(H,21,23)

InChI Key

LTIKOWVZSILBQX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)F

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes an indene moiety and a fluorinated indole. The molecular formula of this compound is C15H15F1N1O1C_{15}H_{15}F_{1}N_{1}O_{1}, and it has a molecular weight of approximately 256.29 g/mol. The presence of the fluorine atom in the indole ring contributes to its potential biological activity and pharmacological properties.

Typical of amides and indene derivatives. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The fluorine atom in the indole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Reduction: The double bond in the indene structure may be reduced using hydrogenation techniques, resulting in saturated derivatives.

N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide exhibits significant biological activity, particularly as a potential therapeutic agent. Studies suggest that compounds with similar structures may possess:

  • Anticancer Properties: Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: Some studies indicate that indole-based compounds may protect neuronal cells from oxidative stress.
  • Antimicrobial Activity: The presence of the indole moiety is often associated with antimicrobial properties against bacteria and fungi.

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can be achieved through several methods:

  • Condensation Reaction: A common synthetic route involves the reaction of 2-(6-fluoro-1H-indol-1-yl)acetic acid with 2,3-dihydroindene in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
  • Functional Group Modifications: Starting from commercially available indole derivatives, functional groups can be introduced or modified to yield the desired compound.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or neurodegenerative diseases.
  • Chemical Research: It can be used as a reference compound in studies exploring structure-activity relationships within indole derivatives.

Interaction studies involving N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide focus on its binding affinity to various biological targets:

  • Receptor Binding Studies: Investigating its interaction with serotonin receptors could reveal insights into its neuropharmacological effects.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes related to cancer progression or inflammation.

Several compounds share structural features with N-(2,3-dihydro-1H-inden-2-yl)-2-(6-fluoro-1H-indol-1-y)acetamide. These include:

Compound NameStructure FeaturesUnique Aspects
6-FluoroindoleFluorinated indole structureKnown for its role in medicinal chemistry
N-(2,3-dihydroindene)-acetamideSimilar indene backboneLacks fluorination, affecting biological properties
5-Fluoro-N-(2-methylphenyl)acetamideContains a methylphenyl groupDifferent substituent impacts pharmacodynamics
4-Methyl-N-(3-bromoindolyl)acetamideBrominated indole derivativePotentially different reactivity due to bromine

The uniqueness of N-(2,3-dihydro-1H-indien-2-y)-2-(6-fluoroindolyl)acetamide lies in its specific combination of an indene and a fluorinated indole, which may enhance its biological activity compared to similar compounds lacking these features.

This comprehensive overview highlights the significance of N-(2,3-dihydro-1H-indien-2-y)-2-(6-fluoroindolyl)acetamide in chemical and biological research contexts. Further studies are warranted to fully elucidate its potential applications and interactions within biological systems.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.13249133 g/mol

Monoisotopic Mass

308.13249133 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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